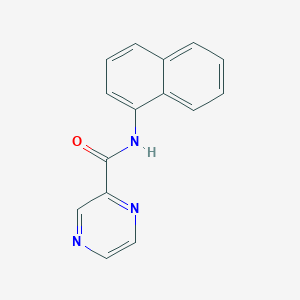

![molecular formula C12H14N4O2 B5592066 5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5592066.png)

5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to "5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one" involves multi-step chemical reactions starting from ester ethoxycarbonylhydrazones with primary amines, leading to various substituted 1,2,4-triazine derivatives. A notable method includes the reaction of aromatic aldehyde or ketone ethoxycarbonylhydrazones with aryl or methyl isocyanates in boiling triethylamine followed by hydrolysis (Chau, Malanda, & Milcent, 1998). This approach allows for the introduction of diverse substituents on the triazine ring, facilitating the exploration of chemical space for potential bioactive compounds.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research has demonstrated that derivatives of 1,2,4-triazole, including structures similar to "5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one," have been synthesized for their potential antimicrobial activities. For example, the synthesis of novel 1,2,4-triazole derivatives has shown promising antimicrobial properties against various microorganisms. Such studies are pivotal for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2010).

Antiviral Activity Against Avian Influenza

Another significant application is in the field of antiviral research, where derivatives of the 1,2,4-triazine family have been investigated for their activity against avian influenza viruses. A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, which were found to possess significant anti-influenza A virus (H5N1) activity. This research highlights the potential of 1,2,4-triazine derivatives in developing antiviral agents against specific and dangerous strains of influenza (Hebishy et al., 2020).

Development of Selective Ligands

In the realm of neuropharmacology, derivatives have been synthesized as ligands for serotonin receptors, indicating their potential use in the development of drugs targeting the central nervous system. Such studies focus on creating compounds with selective affinity for serotonin receptor subtypes, which could lead to new treatments for psychiatric disorders (Salerno et al., 2004).

Fluorescent Probes for Environmental Monitoring

Additionally, triazine derivatives have been explored as fluorescent probes for the detection of nitroaromatic compounds in water, demonstrating the versatility of these compounds in environmental monitoring applications. This research underscores the potential for using triazine-based probes in detecting pollutants, offering a rapid, sensitive method for environmental assessment (Das & Mandal, 2018).

Propriétés

IUPAC Name |

5-(2-ethoxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-3-18-10-7-5-4-6-9(10)13-11-8(2)15-16-12(17)14-11/h4-7H,3H2,1-2H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNIWKGEUNAEHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC(=O)NN=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5591984.png)

![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)

![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)

![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)

![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)

![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)

![N'-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5592068.png)